molecular formula C17H22N2O3 B11482743 7-hydroxy-10a-piperidino-2,3,4,5,5a,10a-hexahydro-1H-[1]benzofuro[2,3-c]azepin-1-one CAS No. 384362-66-7

7-hydroxy-10a-piperidino-2,3,4,5,5a,10a-hexahydro-1H-[1]benzofuro[2,3-c]azepin-1-one

Cat. No.: B11482743
CAS No.: 384362-66-7
M. Wt: 302.37 g/mol
InChI Key: OWZTXJOOQNXRBC-UHFFFAOYSA-N
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Description

7-hydroxy-10a-piperidino-2,3,4,5,5a,10a-hexahydro-1H-1benzofuro[2,3-c]azepin-1-one is a complex organic compound with a unique structure that combines elements of benzofuran and azepine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-10a-piperidino-2,3,4,5,5a,10a-hexahydro-1H-1benzofuro[2,3-c]azepin-1-one typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a suitable precursor to form the benzofuroazepine core, followed by functionalization to introduce the hydroxy and piperidino groups.

    Cyclization: The initial step involves the formation of the benzofuroazepine core through a cyclization reaction. This can be achieved using a variety of cyclization agents and conditions, such as acid or base catalysis.

    Functionalization: After cyclization, the introduction of the hydroxy group at the 7-position and the piperidino group at the 10a-position can be accomplished through selective functionalization reactions. These steps may involve the use of reagents such as hydroxylating agents and piperidine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the cyclization step and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-10a-piperidino-2,3,4,5,5a,10a-hexahydro-1H-1benzofuro[2,3-c]azepin-1-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group at the 7-position can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to modify the azepine ring or the benzofuran moiety.

    Substitution: The piperidino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the azepine ring can produce a more saturated derivative.

Scientific Research Applications

7-hydroxy-10a-piperidino-2,3,4,5,5a,10a-hexahydro-1H-1

    Medicinal Chemistry: This compound can be explored for its potential pharmacological properties, such as its ability to interact with specific biological targets.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, providing a versatile scaffold for chemical modifications.

    Biological Studies: The compound can be used in studies to investigate its effects on biological systems, including its potential as a therapeutic agent.

    Industrial Applications: Its unique structure may make it useful in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-hydroxy-10a-piperidino-2,3,4,5,5a,10a-hexahydro-1H-1benzofuro[2,3-c]azepin-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-hydroxy-10a-piperidino-2,3,4,5,5a,10a-hexahydro-1H-1benzofuro[2,3-c]azepin-1-one lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable subject for further research.

Properties

CAS No.

384362-66-7

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

7-hydroxy-10a-piperidin-1-yl-3,4,5,5a-tetrahydro-2H-[1]benzofuro[2,3-c]azepin-1-one

InChI

InChI=1S/C17H22N2O3/c20-12-6-7-15-13(11-12)14-5-4-8-18-16(21)17(14,22-15)19-9-2-1-3-10-19/h6-7,11,14,20H,1-5,8-10H2,(H,18,21)

InChI Key

OWZTXJOOQNXRBC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C23C(CCCNC2=O)C4=C(O3)C=CC(=C4)O

Origin of Product

United States

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